molecular formula C6H11NO B2616866 (2S)-7-oxabicyclo[2.2.1]heptan-2-amine CAS No. 1354943-00-2

(2S)-7-oxabicyclo[2.2.1]heptan-2-amine

Cat. No. B2616866
CAS RN: 1354943-00-2
M. Wt: 113.16
InChI Key: DZOONCSMZVPSHJ-XRVVJQKQSA-N
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Description

“(2S)-7-oxabicyclo[2.2.1]heptan-2-amine” is a chemical compound with a molecular weight of 147.65 . It is also known as exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride . The compound is solid in physical form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of “(2S)-7-oxabicyclo[2.2.1]heptan-2-amine” is represented by the linear formula C7H14ClN . The compound has a molecular weight of 147.65 .


Physical And Chemical Properties Analysis

“(2S)-7-oxabicyclo[2.2.1]heptan-2-amine” is a solid compound . It is stored at room temperature in an inert atmosphere .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P305+P351+P338 .

properties

IUPAC Name

(2S)-7-oxabicyclo[2.2.1]heptan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-5-3-4-1-2-6(5)8-4/h4-6H,1-3,7H2/t4?,5-,6?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOONCSMZVPSHJ-XRVVJQKQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2[C@H](CC1O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-7-oxabicyclo[2.2.1]heptan-2-amine

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